

safety and handling of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Compound Name:	
Cat. No.:	B1271447

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of **(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol**

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on available data for **(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol** and structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound (CAS 113265-44-4) was not publicly available at the time of writing. All handling and safety procedures should be conducted with caution and in accordance with established laboratory safety protocols.

Chemical Identification and Properties

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a heterocyclic building block primarily utilized in research and development, particularly within medicinal chemistry and drug discovery.^[1] Its structure, featuring a trifluoromethyl group, a methyl group, and a hydroxymethyl group on a pyridine ring, makes it a versatile intermediate for synthesizing more complex, bioactive molecules.^[1] The trifluoromethyl group is often used to enhance metabolic stability, lipophilicity, and binding affinity of potential pharmaceutical compounds.^[1]

Identifier	Value	Reference
Chemical Name	(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol	[1]
CAS Number	113265-44-4	[1] [2]
Molecular Formula	C ₈ H ₈ F ₃ NO	[1]
Purity	Typically supplied at ≥95% for research use	[1]

Note: Detailed physical properties such as melting point, boiling point, and density are not readily available for this specific compound. Researchers should handle it as a compound of unknown toxicity.

Safety and Hazard Information

No specific GHS classification is available for **(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol**. The following data is for the structurally similar compound 6-(Trifluoromethyl)pyridine-3-methanol (CAS 386704-04-7), which lacks the methyl group at the 2-position. These hazards should be considered relevant until specific data for the target compound becomes available.[\[3\]](#)

GHS Classification Summary for 6-(Trifluoromethyl)pyridine-3-methanol[\[3\]](#)[\[4\]](#)

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	3	H301: Toxic if swallowed
Skin Irritation	2	H315: Causes skin irritation
Skin Sensitization	1	H317: May cause an allergic skin reaction
Serious Eye Damage	1	H318: Causes serious eye damage
Specific Target Organ Toxicity	3	H335: May cause respiratory irritation

GHS Element	Details	Reference
Signal Word	Danger	[3]
Hazard Pictograms	GHS06 (Skull and Crossbones), GHS05 (Corrosion), GHS07 (Exclamation Mark)	[4]
Precautionary Statements	P261, P264, P280, P301+P310, P302+P352, P305+P351+P338	[3]

Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety measures are required when handling this compound.

3.1 Engineering Controls

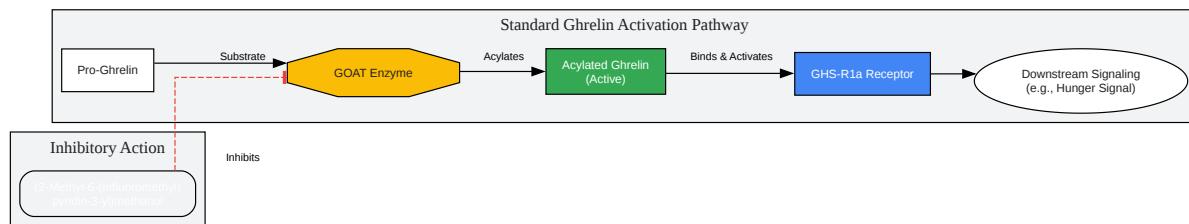
- Work should be conducted in a well-ventilated chemical fume hood.[\[5\]](#)
- Emergency eyewash stations and safety showers must be readily accessible.

3.2 Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[\[5\]](#)
- Skin Protection:
 - Wear a flame-retardant lab coat.
 - Handle with chemically resistant gloves (e.g., nitrile or butyl rubber) inspected prior to use. Dispose of contaminated gloves properly.[\[5\]](#)
- Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an appropriate cartridge.[\[5\]](#)

3.3 Safe Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[\[5\]](#)
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents and acids.[\[5\]](#)


Biological Activity and Mechanism of Action

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol has been investigated for several therapeutic applications, including anticancer effects.[\[1\]](#) Its primary known mechanism of action is the inhibition of Ghrelin O-acyltransferase (GOAT).[\[1\]](#)

4.1 The GOAT Signaling Pathway Ghrelin is a peptide hormone, often called the "hunger hormone," that plays a crucial role in regulating appetite and energy metabolism.[\[6\]](#) For ghrelin to become biologically active, it must undergo a unique post-translational modification catalyzed by the enzyme GOAT.[\[7\]](#) GOAT attaches an eight-carbon fatty acid (octanoate) to the serine-3 residue of the ghrelin peptide.[\[6\]](#) This acylated ghrelin can then bind to and activate its receptor, the growth hormone secretagogue receptor (GHS-R1a), initiating downstream signaling pathways that stimulate hunger and modulate metabolism.[\[7\]](#)[\[8\]](#)

4.2 Inhibition by (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol As an inhibitor of GOAT, the compound prevents the acylation of ghrelin.[\[1\]](#) This reduces the amount of active, acylated

ghrelin, thereby downregulating the signaling cascade. This mechanism is of interest for treating conditions like obesity-related cancers by reducing cell proliferation associated with metabolic disorders.^[1] The trifluoromethyl group enhances the compound's lipophilicity, allowing it to more easily penetrate cell membranes to reach the intracellular GOAT enzyme.^[1]

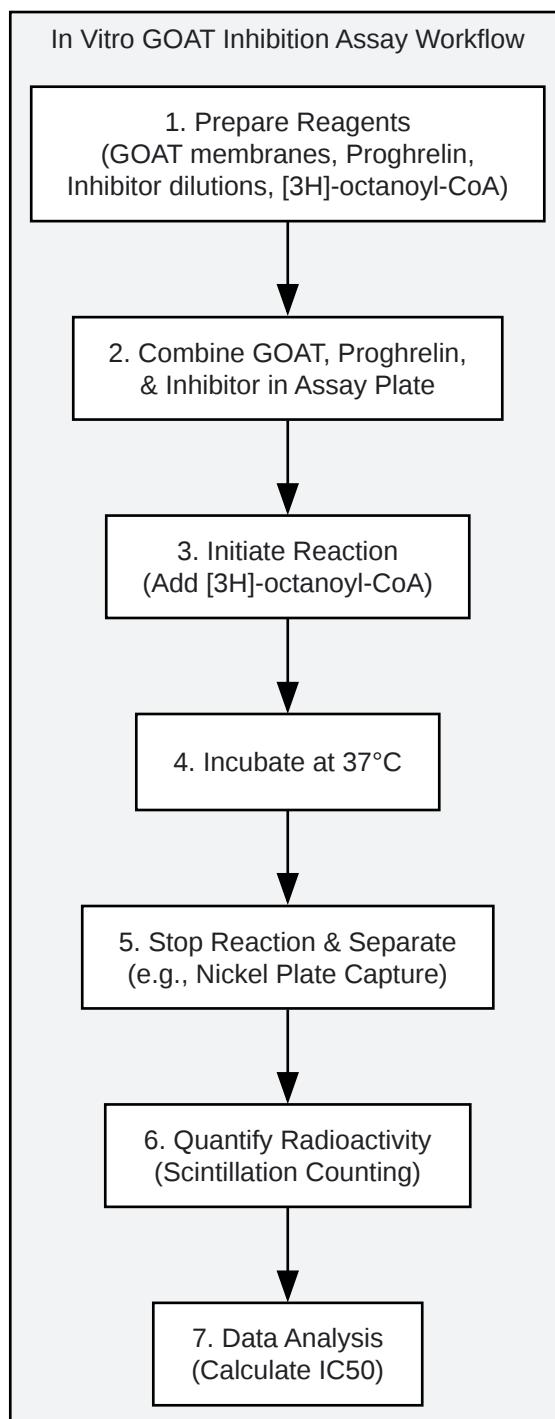
[Click to download full resolution via product page](#)

Mechanism of GOAT Inhibition.

Experimental Protocols

Detailed experimental protocols for toxicological or handling studies of this specific compound are not publicly available. However, based on its known biological activity as a GOAT inhibitor, a representative protocol for an *in vitro* GOAT activity assay is described below.

5.1 Objective To determine the inhibitory potential (e.g., IC₅₀) of **(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol** on the enzymatic activity of GOAT.


5.2 Materials

- Membrane fractions from Sf9 insect cells expressing recombinant GOAT.^[9]
- Recombinant proghrelin peptide (substrate).^[9]
- [³H]-octanoyl-CoA (radiolabeled acyl donor).^[9]

- **(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol** (test inhibitor).
- Assay buffer (e.g., HEPES buffer).
- Scintillation fluid and counter.
- Nickel-coated plates (if using His-tagged proghrelin).

5.3 General Procedure

- Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
- Reaction Mixture: In a microplate, combine the GOAT-containing cell membranes, proghrelin substrate, and the test inhibitor at various concentrations.
- Initiation: Start the enzymatic reaction by adding [³H]-octanoyl-CoA to each well.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes) to allow for the enzymatic reaction.[9]
- Termination & Separation: Stop the reaction. Separate the radiolabeled acylated proghrelin from the unreacted [³H]-octanoyl-CoA. This can be achieved by capturing His-tagged proghrelin on nickel-coated plates and washing away the unbound components.[9]
- Quantification: Add scintillation fluid to the wells and measure the amount of incorporated radioactivity using a scintillation counter. The signal is directly proportional to GOAT activity.
- Data Analysis: Plot the measured GOAT activity against the concentration of the inhibitor. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce GOAT activity by 50%.

[Click to download full resolution via product page](#)

Workflow for a GOAT Inhibition Assay.

First Aid Measures

The following first aid measures are based on general procedures for hazardous chemicals and should be implemented immediately.[\[5\]](#) Seek medical attention in all cases of exposure.

- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
- In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

Disposal Considerations

Dispose of this chemical and its container through a licensed professional waste disposal service.[\[5\]](#) Do not allow the product to enter drains. Adhere to all local, state, and federal environmental regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]
- 2. 2-METHYL-6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 113265-44-4 [chemicalbook.com]
- 3. 6-(Trifluoromethyl)pyridine-3-methanol 97 386704-04-7 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]

- 6. Ghrelin O Acyl Transferase (GOAT) as a Novel Metabolic Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [safety and handling of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271447#safety-and-handling-of-2-methyl-6-trifluoromethyl-pyridin-3-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com